Methyl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate
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Overview
Description
METHYL 3-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE is a complex organic compound that features a benzoxepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 3-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves multi-step organic reactions. One common method includes the bromination of a benzoxepine precursor, followed by amide formation and esterification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and increase efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: The bromine atom in the benzoxepine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
METHYL 3-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 3-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- METHYL 3-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE
- METHYL 3-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE
Comparison: METHYL 3-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its methyl and chloro analogs, the brominated compound may exhibit different pharmacokinetic properties and binding affinities to molecular targets.
This detailed article provides a comprehensive overview of METHYL 3-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H14BrNO4 |
---|---|
Molecular Weight |
400.2 g/mol |
IUPAC Name |
methyl 3-[(7-bromo-1-benzoxepine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H14BrNO4/c1-24-19(23)13-3-2-4-16(11-13)21-18(22)12-7-8-25-17-6-5-15(20)10-14(17)9-12/h2-11H,1H3,(H,21,22) |
InChI Key |
CJEBNYGKEGNPKD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2 |
Origin of Product |
United States |
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